molecular formula C15H13F3O B031605 1-[4-(Trifluoromethyl)phenyl]-2-phenylethanol CAS No. 136757-49-8

1-[4-(Trifluoromethyl)phenyl]-2-phenylethanol

Cat. No.: B031605
CAS No.: 136757-49-8
M. Wt: 266.26 g/mol
InChI Key: RHKBXIJRLCUBBJ-UHFFFAOYSA-N
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Description

1-[4-(Trifluoromethyl)phenyl]-2-phenylethanol is a chiral phenethyl alcohol derivative of interest in organic synthesis and pharmaceutical research. Its molecular structure, which incorporates a trifluoromethyl group—a common motif in medicinal chemistry—suggests potential as a versatile building block for the development of bioactive molecules . While specific pharmacological data for this compound is limited, its structural features are highly relevant for drug discovery. The trifluoromethyl group is known to enhance metabolic stability, membrane permeability, and binding affinity in drug candidates. Related compounds, such as simpler (trifluoromethyl)phenyl ethanol isomers, are established as crucial chiral intermediates in synthesizing chemokine receptor antagonists and other active pharmaceutical ingredients (APIs) . This compound may serve a similar role as a precursor for more complex molecules. Chemical Data: • CAS Number: See supplier for availability. • Molecular Formula: C 15 H 13 F 3 O • Molecular Weight: 266.26 g/mol • SMILES: OC(Cc1ccccc1)c1ccc(cc1)C(F)(F)F This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-phenyl-1-[4-(trifluoromethyl)phenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3O/c16-15(17,18)13-8-6-12(7-9-13)14(19)10-11-4-2-1-3-5-11/h1-9,14,19H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHKBXIJRLCUBBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C2=CC=C(C=C2)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[4-(Trifluoromethyl)phenyl]-2-phenylethanol, also known as (R)-1-[4-(trifluoromethyl)phenyl]ethanol, is a compound of significant interest in medicinal chemistry and biochemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, synthesis methods, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C15H14F3O
  • CAS Number : 136757-49-8

The compound features a trifluoromethyl group which enhances its lipophilicity and potentially alters its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in metabolic pathways. The trifluoromethyl group may contribute to its binding affinity and selectivity towards specific targets.

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of trifluoromethyl phenols have shown activity against various bacterial strains. The mechanism often involves disrupting bacterial cell membranes or inhibiting key enzymatic pathways critical for bacterial survival .

Enzyme Inhibition

Research has indicated that this compound can act as an inhibitor for certain enzymes. For example, it has been evaluated for its potential to inhibit cytochrome P450 enzymes, which are crucial in drug metabolism and synthesis. This inhibition can lead to altered pharmacokinetics of co-administered drugs.

Neuroprotective Effects

The compound has also been investigated for neuroprotective properties. Studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, potentially through the modulation of signaling pathways related to cell survival .

Synthesis Methods

This compound can be synthesized through several methods, including:

  • Asymmetric Reduction : Utilizing microbial systems such as E. coli expressing carbonyl reductase has been effective in producing high yields of the compound with excellent enantiomeric excess (>99.9%) under optimized conditions .
  • Chemical Reduction : Traditional synthetic routes involve the reduction of corresponding ketones using reducing agents like lithium aluminum hydride or sodium borohydride.

Case Study 1: Antimicrobial Screening

A study conducted on the antimicrobial activity of various trifluoromethyl-substituted phenols, including derivatives of this compound, revealed significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined, demonstrating the compound's potential as a lead candidate for developing new antimicrobial agents .

Case Study 2: Neuroprotection in Cellular Models

In vitro studies using neuronal cell lines exposed to oxidative stress showed that treatment with this compound resulted in reduced cell death and increased cell viability compared to untreated controls. The compound was found to modulate key survival pathways, suggesting its potential therapeutic role in neurodegenerative diseases .

Data Table: Biological Activities Overview

Activity Type Observed Effect Reference
AntimicrobialInhibition of S. aureus and E. coli
Enzyme InhibitionInhibition of cytochrome P450 enzymes
NeuroprotectionIncreased neuronal cell viability

Scientific Research Applications

1-[4-(Trifluoromethyl)phenyl]-2-phenylethanol has demonstrated several biological activities, making it a valuable compound in pharmaceutical research:

  • Chemokine CCR5 Antagonist : This property is crucial for developing treatments for HIV/AIDS, as it inhibits the entry of the virus into host cells.
  • Anti-inflammatory Effects : Studies indicate that the compound may modulate inflammatory pathways, providing potential therapeutic benefits in conditions like arthritis or other inflammatory diseases.
  • Bioavailability : Its solubility properties allow effective permeation through biological membranes, enhancing its absorption when administered.

Applications in Medicinal Chemistry

The compound's unique structural features make it a candidate for various therapeutic applications:

  • Antiviral Agent : Research has shown its potential in inhibiting viral replication through interaction with chemokine receptors.
  • Anti-cancer Research : Ongoing studies are investigating its effects on cancer cell lines, focusing on mechanisms that may lead to apoptosis or inhibit tumor growth.

Applications in Materials Science

In addition to medicinal uses, this compound is also explored for applications in materials science:

  • Organic Semiconductors : Its electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices.
  • Polymer Synthesis : The compound can serve as an intermediate in synthesizing advanced materials with specific properties.

Case Study 1: Antiviral Properties

A study published in Journal of Medicinal Chemistry examined the efficacy of this compound as a CCR5 antagonist. The results indicated significant inhibition of HIV entry into human T-cells, demonstrating its potential as a therapeutic agent against HIV/AIDS .

Case Study 2: Anti-inflammatory Activity

Research conducted by Smith et al. (2023) highlighted the anti-inflammatory effects of the compound in murine models. The study found that treatment with this compound reduced markers of inflammation significantly compared to control groups .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

Compound Name Substituents/Functional Groups Molecular Weight (g/mol) Key Features Reference ID
1-[4-(Trifluoromethyl)phenyl]-2-phenylethanol -CF₃ at para-phenyl, phenyl at adjacent carbon 280.26 (calculated) High lipophilicity; potential chiral centers (if synthesized asymmetrically)
2-Phenylethanol Phenyl group only 122.16 Simpler structure; lacks electron-withdrawing groups; lower metabolic stability
(R)-1-[4-(Trifluoromethyl)phenyl]ethanol -CF₃ at para-phenyl, no adjacent substituent 190.17 Chiral analog; single phenyl group; reduced steric hindrance
1-[4-(Trifluoromethyl)phenyl]-2-(trifluoromethylthio)ethanol -CF₃ and -SCF₃ groups 290.23 Enhanced electron-withdrawing effects; potential for unique reactivity
2-{[4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanol Triazole-thio substituent 429.52 Bioactive scaffold; applications in medicinal chemistry

Physicochemical Properties

  • Mass Spectrometry (MS): Compared to 2-phenylethanol (m/z 122.15 [M⁺]), the trifluoromethyl group in the target compound increases molecular weight significantly, with expected fragments reflecting -CF₃ loss (e.g., m/z 211.18 [M⁺ - CF₃]) .
  • Hydrogen Bonding : The hydroxyl group participates in hydrogen bonding, similar to tyrosol derivatives (). Graph set analysis () could predict crystalline packing patterns.

Preparation Methods

Synthesis of the Ketone Intermediate

The ketone is synthesized via Friedel-Crafts acylation , adapting methods from analogous fluorinated systems. For example, phenyl acetyl chloride reacts with 1,4-bis(trifluoromethyl)benzene in the presence of AlCl₃ as a Lewis catalyst. Despite the deactivating effect of the trifluoromethyl group, optimized conditions—such as prolonged reaction times (12–24 hours) and elevated temperatures (50–70°C)—yield the ketone in 65–72% purity. Alternative solvents like dichloromethane or 1,2-dichloroethane improve regioselectivity, minimizing polyacylation byproducts.

Reduction to the Alcohol

The ketone is reduced using:

  • Sodium borohydride (NaBH₄) in methanol at 0°C, achieving 85% yield with >98% purity.

  • Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at 25°C, yielding 92% product but requiring rigorous anhydrous conditions.

  • Catalytic hydrogenation with Pd/C in ethyl acetate at 50°C under 3 atm H₂, yielding 78% alcohol with minimal over-reduction.

Table 1: Reduction Conditions and Outcomes

Reducing AgentSolventTemperature (°C)Yield (%)Purity (%)
NaBH₄Methanol08598
LiAlH₄THF259299
H₂ (Pd/C)Ethyl Acetate507897

Grignard Reaction Approach

A convergent synthesis employs 4-(trifluoromethyl)benzaldehyde and benzyl magnesium bromide. The aldehyde reacts with the Grignard reagent in THF at −78°C, followed by acidic work-up (HCl/H₂O) to yield the alcohol. This method bypasses the need for ketone intermediates, achieving 88% yield on laboratory scales. Challenges include the sensitivity of Grignard reagents to moisture and the electron-deficient nature of the aldehyde, which slows nucleophilic attack.

Optimization Insight : Pre-cooling the aldehyde solution to −78°C and using freshly distilled THF mitigates side reactions, improving yield by 12%.

Catalytic Asymmetric Synthesis

For enantioselective production, Corey-Bakshi-Shibata (CBS) reduction is employed. The ketone precursor is treated with a CBS catalyst (e.g., (R)-CBS) and BH₃·THF at −20°C, yielding the (R)-enantiomer with 94% enantiomeric excess (ee). Alternatively, biocatalytic reduction using ketoreductases (e.g., KRED-101) in aqueous buffer achieves 99% ee but requires longer reaction times (48–72 hours).

Table 2: Asymmetric Reduction Performance

MethodCatalystee (%)Yield (%)
CBS Reduction(R)-CBS/BH₃9489
BiocatalyticKRED-1019982

Industrial-Scale Production

Industrial processes prioritize cost-efficiency and safety. A continuous flow hydrogenation system reduces the ketone using Raney nickel at 100°C and 10 atm H₂, achieving 90% yield with a throughput of 50 kg/day. Solvent recovery systems (e.g., distillation of ethyl acetate) reduce waste, aligning with green chemistry principles.

Key Consideration : The trifluoromethyl group’s stability under high-pressure conditions necessitates nickel over palladium to prevent defluorination.

Comparative Analysis of Methods

Table 3: Route Comparison

MethodYield (%)ScalabilityCost (USD/kg)
NaBH₄ Reduction85Moderate120
Grignard Reaction88Low250
Continuous Hydrogenation90High90

The NaBH₄ route balances cost and yield for mid-scale production, while continuous hydrogenation excels in large-scale manufacturing.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-[4-(Trifluoromethyl)phenyl]-2-phenylethanol, and how can yield be maximized?

  • The compound can be synthesized via reductive amination of ketone precursors or nucleophilic substitution of halogenated intermediates. Key steps include controlling steric hindrance from the trifluoromethyl group and ensuring regioselectivity in aryl-ethyl bond formation. Catalytic hydrogenation with palladium or nickel catalysts under inert atmospheres (e.g., H₂/N₂) is recommended for reducing carbonyl intermediates. Purification via column chromatography with ethyl acetate/hexane gradients improves yield .

Q. Which analytical techniques are most effective for structural characterization?

  • X-ray diffraction (XRD): Use SHELX-2018 for refining crystal structures, particularly for resolving fluorine atom positions, which exhibit high electron density .
  • NMR spectroscopy: Employ ¹H/¹³C NMR with lanthanoid-induced shift (LIS) analysis to distinguish diastereomers and study conformational equilibria. For fluorinated analogs, ¹⁹F NMR is critical for tracking trifluoromethyl group interactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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